Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate
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Overview
Description
Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.341. The purity is usually 95%.
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Scientific Research Applications
CYP2C8- and CYP3A-Mediated C-Demethylation
This compound is involved in studies related to the metabolism of specific prostaglandin E2 agonists, such as CP-533,536, which are developed for aiding in the healing of bone fractures. The in vitro metabolism investigation showed that the compound is metabolized by several human cytochrome P450 isoforms. The study highlights the compound's role in the formation of metabolic pathways leading to the generation of various metabolites through oxidation and demethylation processes, which are crucial for understanding drug metabolism and designing new therapeutic agents (Prakash et al., 2008).
Structure-Activity Relationship Studies
This compound is also relevant in structure-activity relationship (SAR) studies, particularly in the development of histamine H4 receptor ligands. These studies involve optimizing potency and exploring anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis and Properties of Ortho-Linked Polyamides
Research on the synthesis and properties of ortho-linked polyamides based on derivatives derived from tert-butylcatechol, including tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate, provides insights into the development of new materials with potential applications in various industries. These studies focus on creating polyamides with improved solubility, thermal stability, and mechanical properties, which are important for the development of high-performance polymers (Hsiao et al., 2000).
Total Synthesis of Cryptophycin-24 (Arenastatin A)
The compound has been utilized in the total synthesis of cryptophycin-24 (Arenastatin A), showcasing its role in the development of complex natural products with potential anticancer properties. This research demonstrates the compound's utility in synthetic chemistry for constructing molecules with significant biological activity (Eggen et al., 2000).
Reaction with Phenols and Radical Reactions
Studies on the reaction of tert-butoxy radicals with phenols and the comparison with reactions of carbonyl triplets provide insights into the compound's reactivity and potential applications in organic synthesis. Understanding these reactions is essential for developing new synthetic methodologies and for the modification of molecular structures in pharmaceuticals and materials science (Das et al., 1981).
Mechanism of Action
Target of Action
Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate, also known as EN300-27148157, primarily targets cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as a highly selective reversible inhibitor of CDK4 and CDK6 . By inhibiting these kinases, the compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression from the G1 phase to the S phase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle pathway . By inhibiting CDK4 and CDK6, the compound disrupts the normal cell cycle, leading to a halt in cell proliferation . This can have downstream effects on tumor growth and development, particularly in cancers that are driven by overactive
Properties
IUPAC Name |
tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)11-4-7-13(8-5-11)19-15(21)12-6-9-14(20)18-10-12/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLPOGRBXYWZGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.